molecular formula C14H8FNO2 B3137416 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde CAS No. 439095-19-9

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde

Cat. No.: B3137416
CAS No.: 439095-19-9
M. Wt: 241.22 g/mol
InChI Key: CLSSGBGDXLYJRM-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the fluorophenyl group and a carbaldehyde group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole core, with the 4-fluorophenyl group and the carbaldehyde group attached at the 3rd position of the benzoxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating aldehyde group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzoxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

  • Research has highlighted the role of certain compounds structurally related to 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde, particularly those containing fluorophenyl groups, in exhibiting anticonvulsant and neuroprotective properties. For instance, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have been identified as selective antagonists of strychnine-induced convulsions and potential antispastic agents (Kane et al., 1994). Similarly, compounds like 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones have shown promising results in anticonvulsant activities, providing a basis for further exploration of related chemical structures (Chimirri et al., 1997).

Anti-inflammatory and Analgesic Properties

  • Studies have indicated that thiazolo[3,2-b]-1,2,4-triazoles substituted with certain functional groups, which share a structural similarity with the benzoxazole core of this compound, exhibit significant anti-inflammatory and analgesic activities. These compounds have been found to be safer with regard to gastric lesion risks compared to their analogs (Doğdaş et al., 2007).

CNS-Related Properties

  • Certain benzoxazole and benzodiazepine analogs have been studied for their central nervous system (CNS) related properties, such as acting as glycine transporter 1 inhibitors, which could be pivotal in ameliorating learning impairment in neurological conditions (Sugane et al., 2011). Additionally, 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, which share structural similarities with benzoxazole derivatives, have demonstrated noncompetitive blocking mechanisms at the AMPA receptor sites, indicating their potential in managing convulsions (Chimirri et al., 1998).

Imaging and Diagnostic Applications

  • The fluorophenyl component in compounds structurally related to this compound has been utilized in the development of imaging agents for positron emission tomography (PET), particularly targeting amyloid plaques in Alzheimer's disease. For instance, 2-(4'-fluorophenyl)-1,3-benzothiazoles have shown high binding affinities and are promising candidates for studying patients with neurodegenerative diseases (Serdons et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to minimize risk of exposure .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or chemical biology. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,1-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSGBGDXLYJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215160
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-19-9
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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